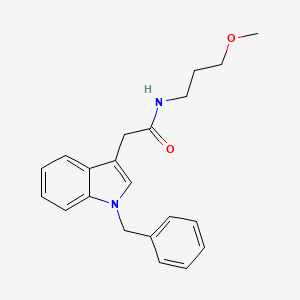

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide

描述

2-(1-Benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic indole-derived acetamide characterized by a benzyl-substituted indole core and a 3-methoxypropyl side chain on the acetamide nitrogen. For example, compounds like N-Benzyl-2-(1-Benzyl-5-Methoxy-1H-Indol-3-yl)-2-(p-tolyl)acetamide (8f) and 2-(1-Benzyl-1H-Indol-3-yl)-N,2-bis(4-Methoxyphenyl)acetamide (8g) share the benzyl-indole backbone and acetamide functionality but differ in substituent patterns . The 3-methoxypropyl group in the target compound may influence solubility and electronic properties compared to other derivatives.

属性

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYIPHZDFVLOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: The 3-position of the indole ring is functionalized with an acetamide group. This can be achieved by reacting the indole derivative with 3-methoxypropylamine and acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学研究应用

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound may be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.

作用机制

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Key Observations :

- Substituents on the indole nitrogen (e.g., benzyl vs. phenylsulfonyl) significantly alter electronic and steric profiles.

- The 3-methoxypropyl group in the target compound likely enhances hydrophilicity compared to purely aromatic substituents (e.g., 8g) .

Physicochemical Properties

*Estimated based on molecular formula.

Trends :

- Higher aromaticity (e.g., 8g) correlates with elevated melting points .

- The target compound’s smaller molecular weight and methoxypropyl group may improve solubility in polar solvents compared to bulkier analogs.

Spectroscopic and Analytical Data

NMR and MS Comparisons

- 8f, 8g, 8h : 1H NMR signals for benzyl protons appear at δ ~4.8–5.2 ppm, while indole protons resonate at δ ~6.7–7.8 ppm. Methoxy groups (e.g., in 8g) show singlet peaks at δ ~3.7 ppm .

- Target Compound : Expected 1H NMR signals for the 3-methoxypropyl group (δ ~3.3–3.5 ppm for OCH3 and δ ~1.7–2.1 ppm for CH2).

- MS Data : Analogs like 8f show [M+H]+ peaks at m/z 496–498 in HRMS, consistent with their molecular weights . The target compound’s theoretical [M+H]+ is ~351.

生物活性

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is an organic compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This compound features a unique structure that includes a benzyl group attached to the nitrogen atom of the indole ring and an acetamide group linked via a methoxypropyl chain. The molecular formula is with a molecular weight of approximately 336.4 g/mol .

Biological Significance

Indole derivatives, including this compound, have garnered attention in medicinal chemistry due to their potential therapeutic roles in various diseases such as cancer, neurological disorders, and infectious diseases. The biological activity of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is attributed to its interaction with specific molecular targets, including enzymes and receptors, influencing cellular signaling pathways and physiological responses .

The mechanism of action for this compound involves its modulation of specific molecular targets, which may include:

- Enzyme Inhibition : Interaction with kinases or other enzymes that play crucial roles in cellular processes.

- Receptor Modulation : Binding to receptors that mediate physiological responses, potentially altering signaling cascades.

Further studies are needed to elucidate the precise molecular interactions and pathways involved.

Case Studies and Experimental Data

Recent studies have highlighted the potential of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide in various biological assays.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the indole core or substituents significantly impact biological activity. For instance:

- Comparison with Similar Compounds :

- 2-(1-benzyl-1H-indol-3-yl)acetamide : Lacks the methoxypropyl chain, likely resulting in reduced solubility and bioavailability.

- 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide : Contains a methyl group instead of methoxypropyl, altering pharmacokinetic properties.

This highlights the importance of structural features in determining the biological efficacy of indole derivatives.

Applications in Medicinal Chemistry

Due to its promising biological activities, 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is being explored as a lead compound for drug development targeting:

- Cancer Therapy : Potential as an anticancer agent through its cytotoxic effects.

- Neurological Disorders : Investigated for effects on CNS-related pathways.

The compound's unique structural characteristics may enhance its therapeutic potential compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。